molecular formula C30H32F2N4O3 B606545 Inobrodib CAS No. 2222941-37-7

Inobrodib

Cat. No.: B606545
CAS No.: 2222941-37-7
M. Wt: 534.6 g/mol
InChI Key: SKDNDJWEBPQKCS-RIQBOWGZSA-N
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Description

Inobrodib is a first-in-class oral anti-cancer drug that functions as a small molecule inhibitor. It specifically targets the bromodomains of p300 and CBP, two homologous histone acetyltransferases that play critical roles in cellular growth and differentiation. By inhibiting these bromodomains, this compound impacts the expression of key cancer drivers, including MYC and IRF4 .

Mechanism of Action

Target of Action

Inobrodib is a potent and selective inhibitor of the bromodomains of p300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They are the primary targets of this compound .

Mode of Action

This compound works by binding into the conserved bromodomain of the twin proteins p300 and CBP . This action disrupts the function of p300/CBP at regulatory elements controlling key cancer genes . It displaces p300/CBP, and as a result, impacts the expression of key cancer driving genes .

Biochemical Pathways

This compound’s action significantly affects the expression of key cancer drivers, including MYC and IRF4 . These genes are important in the progression of haematological malignancies . This compound also impacts the androgen receptor expression, which is critical in late-stage prostate cancer, and the immune checkpoint protein PDL1 .

Pharmacokinetics

This compound is a small molecule inhibitor that is taken orally as a capsule . This makes it easy for patients to take and can be used at home without the need for intensive monitoring . .

Result of Action

This compound induces a significant redistribution of p300/CBP away from sites occupied by oncogenic master transcription factors . This leads to a profound impact on the regulatory elements which control the expression of key cancer driver genes . The drug’s action results in decreased IRF4 and MYC expression as well as the androgen receptor and its variants .

Action Environment

This compound has been shown to be effective in both monotherapy and in combination with existing agents as part of ongoing Phase I/IIa clinical trials . The drug’s action can be synergistic with BET inhibitors, while impacting the expression of 7x fewer genes (compared to JQ1) . .

Biochemical Analysis

Biochemical Properties

Inobrodib functions by inhibiting the bromodomains of EP300 and CBP, which are essential for the acetylation of histones and the regulation of gene expression. This inhibition disrupts the interaction between these enzymes and chromatin, leading to changes in the transcriptional landscape of the cell. This compound has been shown to interact with several key transcription factors, including MYC, IRF4, and E2F1, resulting in the downregulation of genes associated with cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and differentiation in multiple myeloma and acute myeloid leukemia cell lines. The compound also affects cell signaling pathways by modulating the expression of oncogenes such as MYC and IRF4. These changes lead to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound binds to the bromodomains of EP300 and CBP, preventing their interaction with acetylated histones. This binding results in the redistribution of EP300 and CBP away from oncogenic transcription factor binding sites, leading to decreased transcription of cancer-promoting genes. This compound also induces the degradation of EP300 and CBP, further reducing their activity and impacting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with significant inhibition of tumor growth in xenograft models. Long-term treatment with this compound leads to persistent downregulation of oncogenes and continued suppression of tumor growth, even after the cessation of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Higher doses of the compound result in more pronounced tumor regression and longer-lasting inhibition of tumor growth. At very high doses, this compound can cause toxic effects, including thrombocytopenia and other hematological abnormalities. Optimal dosing regimens have been established to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation and gene expression. It interacts with enzymes such as EP300 and CBP, which are crucial for the acetylation of histones and the regulation of transcription. The compound’s inhibition of these enzymes leads to changes in metabolic flux and the levels of various metabolites associated with cell proliferation and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to EP300 and CBP, which are distributed throughout the nucleus. This distribution pattern is critical for this compound’s ability to modulate gene expression and inhibit tumor growth .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with EP300 and CBP. The compound’s activity is dependent on its ability to bind to these enzymes and disrupt their interaction with chromatin. Post-translational modifications and targeting signals direct this compound to specific nuclear compartments, ensuring its effective inhibition of histone acetylation and gene expression .

Preparation Methods

The synthesis of Inobrodib involves targeting the conserved bromodomain pockets of p300 and CBP. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the development process involved optimizing initial chemical hits into a clinical candidate . Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure purity and efficacy.

Chemical Reactions Analysis

Inobrodib undergoes various chemical reactions, primarily focusing on its interaction with the bromodomains of p300 and CBP. The compound binds to these bromodomains, displacing p300/CBP and impacting the expression of key cancer-driving genes. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature .

Scientific Research Applications

Inobrodib has shown significant promise in scientific research, particularly in the field of oncology. It has been tested in preclinical and early-phase clinical trials for its efficacy in treating multiple myeloma and other hematological malignancies. This compound induces potent growth inhibition by causing cell cycle arrest at low nanomolar concentrations. It has also demonstrated synergistic effects when used in combination with other standard-of-care drugs .

Comparison with Similar Compounds

Inobrodib is unique in its high selectivity for the specific conserved bromodomain of p300 and CBP. It shows excellent selectivity against other bromodomains such as BRD1, BRD2, BRD3, and BRD4. Cancer cells resistant to BET inhibitors like JQ1, OTX-015, and iBET-151 remain highly sensitive to this compound. Similar compounds include CCS1477, which also targets the bromodomains of EP300 and CBP but has different efficacy and selectivity profiles .

Properties

IUPAC Name

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNDJWEBPQKCS-RIQBOWGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2222941-37-7
Record name Inobrodib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INOBRODIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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